

An In-depth Technical Guide to the Chemical Properties of 2-Benzylideneheptanal-d5

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Compound of Interest

Compound Name: **2-Benzylideneheptanal-d5**

Cat. No.: **B12375505**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of **2-Benzylideneheptanal-d5**. This deuterated analog of α -amylcinnamaldehyde is a valuable tool in metabolic research and drug development, offering insights into the pharmacokinetics and biological interactions of its non-deuterated counterpart.

Chemical and Physical Properties

2-Benzylideneheptanal-d5, also known as α -Pentylcinnamaldehyde-d5, is a stable isotope-labeled version of the widely used fragrance and flavoring agent, 2-benzylideneheptanal. The incorporation of five deuterium atoms on the phenyl ring provides a distinct mass signature, making it an ideal internal standard for quantitative analysis or a tracer for metabolic studies.[\[1\]](#)

Below is a summary of its key chemical and physical properties. Data for the non-deuterated analog (2-Benzylideneheptanal) is provided for comparison.

Table 1: General Chemical Properties

Property	2-Benzylideneheptanal-d5	2-Benzylideneheptanal (for reference)
Synonyms	2-(Phenylmethylene)heptanal-d5, Amyl Cinnamal-d5, α -Pentylcinnamaldehyde-d5	Jasminaldehyde, α -Amylcinnamaldehyde, Flomine
CAS Number	2734302-95-3[2]	122-40-7
Molecular Formula	$C_{14}H_{13}D_5O$ [2]	$C_{14}H_{18}O$ [3]
Molecular Weight	207.32 g/mol [2]	202.29 g/mol [3]
Appearance	Neat liquid[2]	Clear, yellow, oily liquid
Purity	>85% (contains E-isomer)[4]	Typically >97%
Storage	-20°C[2]	2-8°C

Table 2: Spectroscopic Data of 2-Benzylideneheptanal (Non-deuterated reference)

Spectroscopic Data	Values
1H NMR (400 MHz, $CDCl_3$)	δ 9.55 (s, 1H), 7.49 (m, 2H), 7.45 (m, 1H), 7.41 (m, 2H), 7.20 (s, 1H), 2.52 (t, $J=7.5$ Hz, 2H), 1.50 (m, 2H), 1.35 (m, 4H), 0.89 (t, $J=6.9$ Hz, 3H)[3]
^{13}C NMR (50.18 MHz, $CDCl_3$)	δ 195.46, 149.59, 143.40, 135.05, 129.61, 129.50, 128.77, 32.06, 28.00, 24.76, 22.40, 13.99[3]
Mass Spectrum (GC-MS)	m/z 117.0, 91.0, 129.0, 115.0, 145.0[3]
Infrared (IR) Spectrum	Characteristic peaks for C=O stretching of an aldehyde (around 1687 cm^{-1}) and C-H stretching of the aromatic ring.[5]

Experimental Protocols

Synthesis of 2-Benzylideneheptanal-d5

The synthesis of **2-Benzylideneheptanal-d5** can be achieved through a modified aldol condensation reaction, a common method for forming carbon-carbon bonds.^{[6][7]} This procedure involves the reaction of benzaldehyde-d5 with heptanal in the presence of a base catalyst.

Materials:

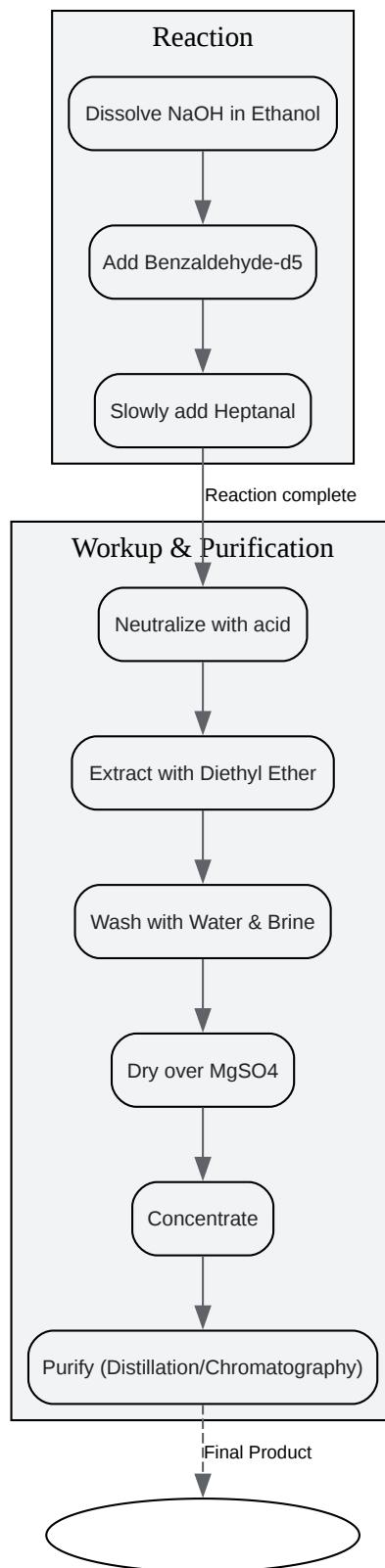
- Benzaldehyde-d5
- Heptanal
- Sodium hydroxide (NaOH) or potassium hydroxide (KOH)
- Ethanol (or other suitable solvent)
- Diethyl ether or other extraction solvent
- Saturated sodium chloride solution (brine)
- Anhydrous magnesium sulfate ($MgSO_4$) or sodium sulfate (Na_2SO_4)

Procedure:

- Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve sodium hydroxide in ethanol with cooling.
- Aldehyde Addition: Add a solution of benzaldehyde-d5 in ethanol to the flask.
- Condensation: Slowly add heptanal to the reaction mixture via the dropping funnel while maintaining the temperature. The reaction is typically carried out at room temperature or slightly below.
- Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
- Workup: Once the reaction is complete, neutralize the mixture with a dilute acid (e.g., HCl).

- Extraction: Extract the product with diethyl ether. Wash the organic layer with water and then with brine.
- Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain pure **2-Benzylideneheptanal-d5**.

Diagram 1: Experimental Workflow for the Synthesis of **2-Benzylideneheptanal-d5**

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A streamlined workflow for the synthesis and purification of **2-Benzylideneheptanal-d5**.

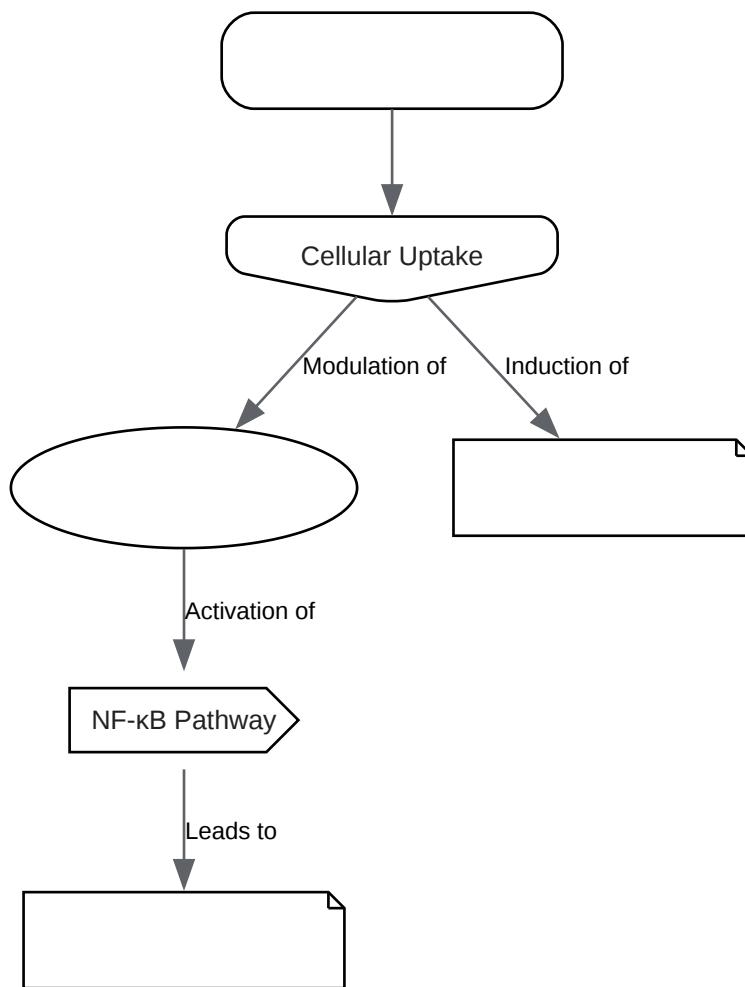
Potential Signaling Pathways and Biological Activity

While specific signaling pathways for **2-Benzylideneheptanal-d5** have not been elucidated, the biological activities of its non-deuterated counterpart and related benzaldehyde derivatives provide insights into its potential mechanisms of action. Benzaldehyde and cinnamaldehyde derivatives have been shown to possess antimicrobial, antioxidant, and anti-inflammatory properties.^{[8][9][10]}

The introduction of deuterium can affect the metabolic profile and pharmacokinetics of a compound.^[1] For instance, the increased strength of the carbon-deuterium bond can slow down metabolic processes that involve C-H bond cleavage, potentially leading to a longer biological half-life and altered activity.

A plausible, yet hypothetical, signaling pathway for **2-Benzylideneheptanal-d5** could involve the modulation of cellular stress responses. As an aldehyde, it may interact with cellular nucleophiles, such as cysteine residues in proteins, thereby influencing the activity of enzymes and transcription factors involved in oxidative stress and inflammation.

Diagram 2: Hypothetical Signaling Pathway of **2-Benzylideneheptanal-d5**

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A potential mechanism of action for **2-Benzylideneheptanal-d5** in modulating cellular stress.

Applications in Research and Drug Development

The primary application of **2-Benzylideneheptanal-d5** is as an internal standard in mass spectrometry-based bioanalytical methods for the accurate quantification of its non-deuterated analog in biological matrices.[11] Its distinct mass shift allows for clear differentiation from the endogenous or administered compound.

Furthermore, its use as a metabolic tracer can help in understanding the biotransformation pathways of α -amylcinnamaldehyde. By tracking the deuterated metabolites, researchers can identify key metabolic enzymes and pathways, which is crucial for assessing the safety and efficacy of drugs and other xenobiotics.

Conclusion

2-Benzylideneheptanal-d5 is a valuable chemical tool for researchers in toxicology, pharmacology, and drug development. Its well-defined chemical properties and the availability of synthetic routes make it accessible for a range of applications. While its specific biological activities and signaling pathways are still under investigation, the known properties of related aldehydes suggest a potential for interesting biological interactions. Future research utilizing this deuterated standard will undoubtedly contribute to a deeper understanding of the metabolism and biological effects of α -amylcinnamaldehyde.

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